molecular formula C2H6KO3PS B3065025 Phosphorothioic acid, O,O-dimethyl ester, potassium salt CAS No. 28523-79-7

Phosphorothioic acid, O,O-dimethyl ester, potassium salt

Cat. No.: B3065025
CAS No.: 28523-79-7
M. Wt: 180.21 g/mol
InChI Key: RGWUNHNYGCFKLP-UHFFFAOYSA-M
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Description

Phosphorothioic acid, O,O-dimethyl ester, potassium salt is an organophosphorus compound that contains phosphorus, sulfur, and oxygen atoms. It is commonly used in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O-dimethyl ester, potassium salt can be synthesized through the reaction of phosphorothioic acid, O,O-dimethyl ester with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the potassium hydroxide neutralizes the phosphorothioic acid, forming the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl ester, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.

    Reduction: It can be reduced to form phosphorothioic acid, O,O-dimethyl ester.

    Substitution: The potassium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reactions with other metal salts can lead to the exchange of the potassium ion.

Major Products Formed

    Oxidation: Phosphorothioic acid derivatives.

    Reduction: Phosphorothioic acid, O,O-dimethyl ester.

    Substitution: Various metal salts of phosphorothioic acid, O,O-dimethyl ester.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl ester, potassium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding organophosphorus chemistry.

    Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, potassium salt involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
  • Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester

Uniqueness

Phosphorothioic acid, O,O-dimethyl ester, potassium salt is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which confer distinct chemical properties and reactivity. Its potassium salt form also provides unique solubility and stability characteristics compared to other similar compounds.

Properties

IUPAC Name

potassium;dimethoxy-oxido-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS.K/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUNHNYGCFKLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)([O-])OC.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6KO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1112-38-5 (Parent)
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028523797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70182746
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28523-79-7
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028523797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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